![molecular formula C17H17N3O2 B11837953 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- CAS No. 65971-02-0](/img/structure/B11837953.png)
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- is a heterocyclic organic compound with the molecular formula C17H17N3O2. This compound is part of the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry. The structure consists of a quinazolinone core with a hydroxy and phenylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with phenylglycidol under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Halogenated reagents, strong bases like NaH (Sodium hydride)
Major Products Formed:
Oxidation: Quinazolinone derivatives with carbonyl functionalities
Reduction: Aminoquinazolinone derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-(2-Hydroxy-3-cyclohexylamino-propyl)-3H-quinazolin-4-one
- 6,7-Dichloro-3-(3-(4-methoxy-phenylamino)-2-oxo-propyl)-3H-quinazolin-4-one
- 3-(2-Chloro-phenyl)-2-propyl-3H-quinazolin-4-one
Comparison: Compared to its analogs, 4(3H)-Quinazolinone, 3-[2-hydroxy-3-(phenylamino)propyl]- exhibits unique properties due to the presence of the hydroxy and phenylamino groups. These functional groups enhance its solubility and reactivity, making it a more versatile compound for various applications. Additionally, its specific substitution pattern allows for selective interactions with biological targets, potentially leading to more effective therapeutic agents .
Properties
CAS No. |
65971-02-0 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
3-(3-anilino-2-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c21-14(10-18-13-6-2-1-3-7-13)11-20-12-19-16-9-5-4-8-15(16)17(20)22/h1-9,12,14,18,21H,10-11H2 |
InChI Key |
JMLCKVXHAFJFDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C=NC3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


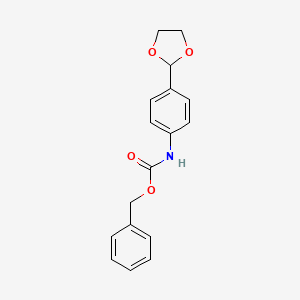
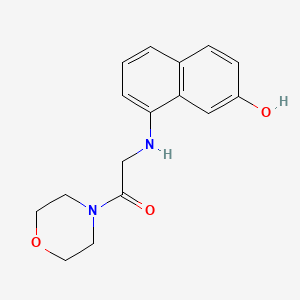
![1-[Butyl(dimethyl)silyl]-1-phenyl-2-(trimethylsilyl)hydrazine](/img/structure/B11837882.png)
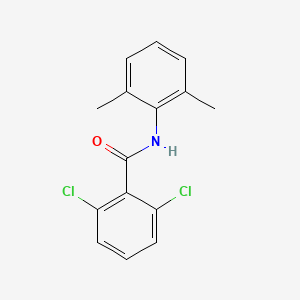


![Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
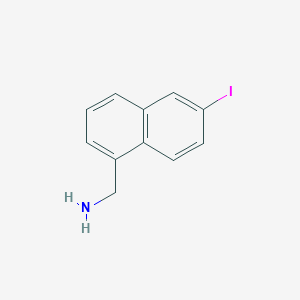

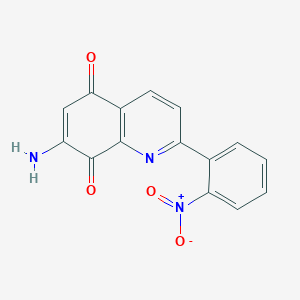



![[8,8'-Biquinoline]-7,7'-diol](/img/structure/B11837977.png)
